2-(2-Hydroxypropoxy)propan-1-ol

説明

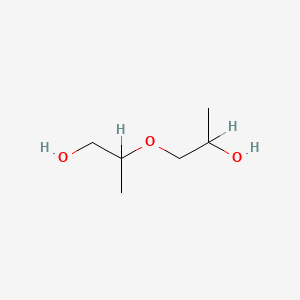

Structure

3D Structure

特性

IUPAC Name |

2-(2-hydroxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFKCOQISQKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861722 | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, lightly colored, slightly oily, viscous liquids | |

CAS No. |

25322-69-4, 106-62-7 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-Hydroxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-hydroxypropoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNY0H4G53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polypropylene glycol (m w 1,200-3,000) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58 °F (USCG, 1999) | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Chemical Reactivity and Mechanistic Studies of 2 2 Hydroxypropoxy Propan 1 Ol

Characterization of Reactive Functional Groups

The reactivity of 2-(2-Hydroxypropoxy)propan-1-ol (B89540) is primarily governed by the presence of two hydroxyl (-OH) groups and an ether linkage (-O-). ontosight.ai The hydroxyl groups, one primary and one secondary, are the most reactive sites, capable of undergoing a variety of reactions. nih.govsolubilityofthings.com These -OH groups can act as nucleophiles and are susceptible to reactions with electrophilic agents. They also allow for the formation of hydrogen bonds, which influences the compound's physical properties and its interactions with other molecules. The ether linkage is generally more stable but can be cleaved under harsh conditions.

Table 1: Key Functional Groups of this compound and Their Reactivity

| Functional Group | General Formula | Key Reactivity Characteristics |

| Primary Hydroxyl | R-CH₂OH | Undergoes oxidation to form aldehydes and carboxylic acids. Participates in esterification and etherification. |

| Secondary Hydroxyl | R₂CHOH | Undergoes oxidation to form ketones. Participates in esterification and etherification. nih.gov |

| Ether | R-O-R' | Generally stable, but can be cleaved by strong acids. |

General Reaction Types and Mechanisms

The hydroxyl groups of this compound can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. chemicalbook.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can lead to the formation of the corresponding carbonyl compounds. The primary alcohol group is more readily oxidized than the secondary alcohol.

Mechanism of Oxidation: The oxidation typically proceeds via the removal of a hydride ion from the carbon atom bearing the hydroxyl group. The specific mechanism can vary depending on the oxidant used. For instance, with chromate-based reagents, a chromate (B82759) ester intermediate is often formed, which then undergoes elimination to yield the carbonyl product.

While the hydroxyl groups are already in a reduced state, the compound can be subjected to reducing conditions, often targeting other functionalities if the molecule were modified. However, in its base form, reduction reactions are not a primary pathway. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally used to reduce carbonyls to alcohols, a reverse of the oxidation process.

The hydroxyl groups are good leaving groups once protonated, allowing for nucleophilic substitution reactions. For example, treatment with a hydrogen halide (like HBr) can replace the hydroxyl group with a halogen atom. Thionyl chloride (SOCl₂) can be used to convert the hydroxyl groups into chlorides.

SN1 and SN2 Mechanisms: Depending on the structure of the alcohol (primary vs. secondary) and the reaction conditions, these substitutions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The secondary alcohol is more likely to react via an SN1 pathway due to the relative stability of the secondary carbocation intermediate.

Etherification is a key reaction for this compound, often involving the reaction of one of its hydroxyl groups with an alkyl halide or another alcohol under acidic or basic conditions. The industrial synthesis of this compound itself is an example of etherification, involving the base-catalyzed reaction of propylene (B89431) glycol with propylene oxide. This reaction proceeds via the nucleophilic attack of the deprotonated hydroxyl group of propylene glycol on the epoxide ring of propylene oxide.

Williamson Ether Synthesis: A common laboratory method for etherification is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

Interaction with Other Chemical Species

The ability of this compound to form hydrogen bonds and its solvent properties allow it to interact with a wide range of chemical species. It can act as a solvent for many organic reactions and is used in various formulations. ontosight.ai It can also interact with metal ions, potentially forming complexes. In the context of materials science, it has been used in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), where it acts as a nucleophile to break down the polymer chains. mdpi.com Its interaction with other chemicals is also relevant in its use as a plasticizer and in the formulation of products like antifreeze and cosmetics. wikipedia.orgnih.gov

Table 2: Summary of Common Reactions and Reagents for this compound

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Aldehydes, Ketones, Carboxylic acids |

| Substitution | Thionyl chloride (SOCl₂), Hydrogen halides (HBr, HCl) | Alkyl halides |

| Etherification | Alkyl halides (in presence of base), Propylene oxide (in presence of base) | Ethers |

Solvent-Solute Interactions in Chemical Processes

This compound exhibits excellent solvency for a wide range of organic compounds, which is a critical aspect of its utility in chemical processes. atamankimya.com It is completely miscible with water and many organic solvents, including alcohols, esters, and various oils. atamankimya.comatamanchemicals.com This broad solvency is attributed to its molecular structure, which contains both polar hydroxyl groups and a non-polar hydrocarbon backbone, allowing it to interact favorably with a variety of solutes.

As a solvent, it helps to dissolve or suspend other ingredients in a formulation without chemically altering them. atamanchemicals.com This property is crucial in applications such as printing inks, coatings, and industrial soaps where it acts as a coupling agent to create stable and uniform mixtures. atamankimya.com Furthermore, its hydrophilic nature makes it an ideal coupling aid in water-reducible coatings and cleaning applications. The ability to decrease the viscosity of formulations enhances the spreadability and efficacy of active ingredients by improving their absorption. atamankimya.comatamanchemicals.com

The following table summarizes the solvent properties of commercial-grade dipropylene glycol, which is primarily composed of this compound and its isomers.

Table 1: Solvent Properties of Dipropylene Glycol

| Property | Value | Reference |

|---|---|---|

| Water Solubility | Completely miscible | univarsolutions.com |

| Viscosity Modifier | Effective | univarsolutions.com |

| Coupling Agent | Yes | atamankimya.com |

Compatibility and Reactivity with Polymer Systems (e.g., Epoxy Resins)

This compound plays a significant role as a reactive intermediate in various polymer systems due to the presence of its two hydroxyl groups. These groups can react with other monomers or prepolymers to become incorporated into a polymer backbone.

In the context of polyurethanes , it functions as a chain extender and an initiator for polyol synthesis. atamankimya.commdpi.com As a chain extender, it reacts with diisocyanates to form the hard segments of polyurethane, which contribute to the material's mechanical strength. google.comebrary.net The use of a branched chain extender like dipropylene glycol can influence the degree of microphase separation between the hard and soft segments, thereby affecting the final properties of the polyurethane. mdpi.com For instance, the incorporation of branched chain extenders like di- and tripropylene (B76144) glycol has been shown to result in less notable phase separation compared to linear chain extenders. mdpi.com This can be advantageous in creating more homogenous and potentially more flexible materials. atamanchemicals.com

With respect to epoxy resins , the hydroxyl groups of this compound can react with the epoxy groups, particularly at elevated temperatures or in the presence of a catalyst. This reaction involves the opening of the epoxy ring and the formation of an ether linkage. This reactivity allows it to be used as a modifier in epoxy formulations. For example, reacting an epoxy resin with glycols like polyethylene glycol and polypropylene (B1209903) glycol can produce emulsifiers for aqueous epoxy resin dispersions. google.com When incorporated into epoxy systems, it can enhance flexibility and act as a viscosity modifier.

In polyester (B1180765) resins , it is used as a reactant to impart flexibility and hydrolytic stability to the final resin. atamankimya.com The polyester resins formed from dipropylene glycol are noted to be more flexible than those prepared with ethylene (B1197577) glycol. atamanchemicals.com

The general reactivity of this compound in polymer systems is summarized in the table below.

Table 2: Reactivity in Polymer Systems

| Polymer System | Role of this compound | Effect on Polymer Properties | Reference |

|---|---|---|---|

| Polyurethanes | Chain Extender, Initiator | Influences microphase separation, affects mechanical properties | atamankimya.commdpi.com |

| Epoxy Resins | Reactive Modifier | Enhances flexibility, modifies viscosity | atamanchemicals.comgoogle.com |

Reaction Kinetics and Thermodynamic Analysis

Detailed reaction kinetic studies specifically for this compound are not extensively available in publicly accessible literature. However, general principles of isocyanate-alcohol reactions can provide insight into its kinetic behavior in polyurethane synthesis. The reaction between an isocyanate group and a hydroxyl group to form a urethane (B1682113) linkage is the fundamental reaction in polyurethane chemistry. uni-miskolc.hunoaa.gov The rate of this reaction is influenced by the type of isocyanate, the structure of the alcohol (primary vs. secondary), and the presence of catalysts. Since this compound contains both a primary and a secondary hydroxyl group, their reaction rates with an isocyanate will differ, with the primary hydroxyl group generally being more reactive. Kinetic studies on similar systems, such as the reaction of diphenylmethane (B89790) diisocyanate (MDI) with polypropylene glycol (PPG), have been conducted to determine pseudo-first-order rate constants. rsc.org

Thermodynamic data for this compound is available from sources such as the National Institute of Standards and Technology (NIST). This data is crucial for understanding the energy changes associated with its reactions and for process design. A key thermodynamic property is the constant pressure heat capacity (Cp), which describes the amount of heat required to raise the temperature of the substance at a constant pressure.

The table below presents critically evaluated data for the constant pressure heat capacity of liquid this compound at various temperatures.

Table 3: Constant Pressure Heat Capacity (Cp,liquid) of this compound

| Temperature (K) | Cp,liquid (J/mol·K) | Reference |

|---|---|---|

| 298 | 322.1 | nist.gov |

| 323 | Data not specified | nist.gov |

This thermodynamic data is essential for calculating the enthalpy and entropy of reactions involving this compound, which in turn are used to determine the feasibility and equilibrium position of chemical processes.

Advanced Analytical Characterization Techniques for 2 2 Hydroxypropoxy Propan 1 Ol

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(2-Hydroxypropoxy)propan-1-ol (B89540), confirming its identity, and assessing its purity by identifying the presence of isomers or other impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and quantitative analysis of dipropylene glycol isomers oup.com. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for clear differentiation between the head-to-tail, head-to-head, and tail-to-tail structures.

A method utilizing ¹³C NMR spectroscopy has been developed for the direct identification and quantification of dipropylene glycol in various mixtures researchgate.net. Researchers have successfully assigned all the carbon resonances for the head-to-tail isomer, this compound, and the head-to-head isomer researchgate.net. The unique chemical shifts observed for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons in each isomer provide a distinct fingerprint for identification researchgate.nettandfonline.com. ¹H NMR can also be effectively used for quantification, with reported limits of detection (LOD) and quantification (LOQ) being 0.26 mg and 2.59 mg, respectively, using specific signals researchgate.net.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dipropylene Glycol Isomers Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. Data is illustrative based on typical values for glycol compounds.

| Isomer | Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹H | CH₃ | ~1.1-1.2 |

| ¹H | CH₂-O, CH-O | ~3.3-4.0 | |

| ¹³C | CH, CH₂, CH₃ | ~17-19 (CH₃), ~66-77 (CH, CH₂) | |

| 1,1'-oxybis-2-propanol | ¹H | CH₃ | ~1.1-1.2 |

| ¹H | CH₂-O, CH-O | Distinct patterns from head-to-tail isomer | |

| ¹³C | CH, CH₂, CH₃ | Unique shifts differentiating from other isomers |

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is fundamental for the molecular identification of this compound. The technique provides the molecular weight of the compound and a characteristic fragmentation pattern upon ionization. The molecular weight of this compound is 134.17 g/mol nist.govnist.govguidechem.com.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of ions with specific mass-to-charge ratios (m/z) that constitute its mass spectrum. While the mass spectra of the different dipropylene glycol isomers can be very similar, they provide crucial information for confirming the presence of the compound class researchgate.net. The NIST Chemistry WebBook database contains reference EI mass spectra for this compound nist.govnist.gov. A prominent fragment ion is often observed at m/z 59, which can be used for selected ion monitoring in GC-MS analysis to enhance sensitivity and selectivity researchgate.netchromforum.org. In-source collisionally activated dissociation (CAD) studies show a base peak at m/z 59.0547, a protonated molecule [M+H]⁺ at m/z 135.0995, and an ion corresponding to the loss of a water molecule at m/z 117.0883 researchgate.net.

Table 2: Common Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Structure/Identity |

|---|---|---|

| 45 | High | [C₂H₅O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 72 | Moderate | [C₄H₈O₂]⁺ |

| 89 | Moderate | [M - C₂H₅O]⁺ |

| 134 | Low | [C₆H₁₄O₃]⁺ (Molecular Ion) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these methods confirm the presence of hydroxyl (-OH) and ether (C-O-C) groups, as well as alkyl (C-H) functionalities.

The IR spectrum of this compound is characterized by several key absorption bands nist.gov. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration, characteristic of the alcohol functional groups and influenced by hydrogen bonding. Absorptions in the 3000-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene groups. The region between 1150 cm⁻¹ and 1000 cm⁻¹ is particularly important as it contains the strong C-O stretching vibrations from both the alcohol and ether linkages oup.com. Raman spectroscopy provides complementary information, particularly for the C-C and C-O backbone vibrations researchgate.net.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch | Hydroxyl (-OH) |

| 3000 - 2850 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1465 | C-H bend | Alkyl (CH₂, CH₃) |

| 1150 - 1000 | C-O stretch | Ether (C-O-C) and Alcohol (C-OH) |

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound from its isomers and other components in a mixture. The choice between gas and liquid chromatography depends on the volatility of the analyte and the complexity of the sample matrix.

Gas chromatography is the most widely used technique for the analysis of dipropylene glycol isomers due to their sufficient volatility cdc.gov. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separation and definitive identification google.com.

The key to successfully separating the isomers is the choice of the GC column. Polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropylphenyl, are effective for this purpose oup.comrestek.comrestek.com. For example, a study using a Carbowax 20M column successfully separated the three main isomers, with 1,1'-oxydi-2-propanol (B41319) eluting first, followed by 2-(2-hydroxypropoxy)-1-propanol, and finally 2,2'-oxydi-1-propanol oup.com. More modern columns, such as the Rxi-1301Sil MS, have also demonstrated excellent separation of glycol ether isomers with faster analysis times restek.comrestek.com. A patent has been filed for a GC-MS method specifically designed to separate and quantify the isomers of dipropylene glycol, highlighting its industrial importance google.com.

In some cases, derivatization is employed to improve the chromatographic behavior of the glycols. Silylation, for instance by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers. This can lead to sharper peaks and better separation on non-polar or medium-polarity columns like those with HP-1 or HP-5 type phases chromforum.org.

Table 4: Example GC Retention Times for Dipropylene Glycol Isomers Note: Conditions: InertCap WAX-HT column (30 m x 0.53 mm, 1.2 µm); Temperature Program: 90°C (2 min) -> 6°C/min -> 210°C (0.5 min) -> 100°C/min -> 245°C (7.15 min). Data adapted from GL Sciences Inc. glsciences.com

| Analyte | Retention Time (min) | Relative Retention Time |

|---|---|---|

| Dipropylene glycol isomer 1 | 13.10 | 1.00 |

| Dipropylene glycol isomer 2 | 14.04 | 1.07 |

| Dipropylene glycol isomer 3 | 14.17 | 1.08 |

| Dipropylene glycol isomer 4 | 14.58 | 1.11 |

| Dipropylene glycol isomer 5 | 15.48 | 1.18 |

While GC is often preferred for dipropylene glycol itself, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC), is essential for analyzing non-volatile derivatives or for samples in matrices that are incompatible with GC 888chem.com. A significant challenge for analyzing glycols with LC is the lack of a strong UV chromophore, which makes detection by standard UV-Vis detectors difficult.

To overcome this, pre-column derivatization is a common strategy. This involves reacting the hydroxyl groups with a reagent that attaches a UV-absorbing or fluorescent tag to the molecule. For instance, a reliable HPLC method was developed for the simultaneous analysis of diethylene glycol and propylene (B89431) glycol in pharmaceutical products after derivatization with p-toluenesulfonyl isocyanate (TSIC), which allows for UV detection at 227 nm nih.gov. Another approach involves derivatization with benzoyl chloride, followed by analysis using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), which provides excellent sensitivity and specificity nih.gov. Reverse-phase columns, such as C18, are typically used for separating these derivatives nih.govsielc.com.

Real-Time Monitoring and In-Situ Analysis in Reaction Systems

Real-time and in-situ analysis are critical for optimizing the production of this compound, ensuring product quality, and enhancing process safety. By monitoring key reaction parameters directly within the reactor, these techniques eliminate the need for time-consuming offline sampling and analysis. azom.com This allows for immediate adjustments to process conditions, leading to improved efficiency and consistency. azom.com

Online Near-Infrared (NIR) spectroscopy has emerged as a robust and versatile analytical tool for the real-time monitoring of chemical processes, including the synthesis of polyols like this compound. aliyuncs.commetrohm.commetrohm.com This non-destructive technique utilizes the near-infrared region of the electromagnetic spectrum (typically 780 to 2500 nm) to probe molecular vibrations. The absorption of NIR radiation by the sample provides quantitative information about its chemical composition and physical properties. nih.govmdpi.com

In the context of this compound production, which often involves the polymerization of propylene oxide, online NIR spectroscopy can be implemented using fiber-optic probes inserted directly into the reaction vessel. aliyuncs.comresearchgate.net This setup allows for continuous data acquisition under harsh process conditions, such as high temperatures and pressures. researchgate.net The collected spectra can be correlated with critical quality parameters, such as hydroxyl number, acid value, and moisture content, through the development of multivariate calibration models, often employing partial least squares (PLS) regression. researchgate.netresearchgate.net

The ability of NIR spectroscopy to simultaneously monitor multiple components makes it a highly efficient method for process control. azom.comchemicalindustryjournal.co.uk For instance, the disappearance of monomer reactants and the formation of the desired diol product can be tracked in real-time, enabling precise determination of the reaction endpoint. aliyuncs.commetrohm.com This minimizes over-processing, reduces energy consumption, and ensures the final product meets the required specifications. azom.com

Key spectral features for monitoring the synthesis of this compound using NIR spectroscopy include:

Hydroxyl (O-H) functional groups: The first overtone of the O-H stretching vibration, typically observed around 1400-1500 nm, and the combination band, found near 2000-2100 nm, are particularly sensitive to the concentration of hydroxyl end groups. metrohm.com Monitoring these bands is crucial for determining the hydroxyl number, which is inversely related to the average molecular weight of the polyol. aliyuncs.commetrohm.com

Water (H₂O): The presence of water can be readily detected by its characteristic absorption bands in the NIR region, allowing for in-situ monitoring of moisture content. metrohm.comgcms.cz

The following interactive table summarizes the typical performance of an online NIR spectroscopic method for monitoring key quality parameters during polyol production.

| Parameter | Wavelength Region (nm) | Calibration Model | Correlation Coefficient (R²) | Standard Error of Prediction (SEP) |

| Hydroxyl Number | 2000 - 2200 | PLS | > 0.99 | < 1.5 mg KOH/g |

| Acid Number | 1800 - 2000 | PLS | > 0.98 | < 0.01 mg KOH/g |

| Water Content | 1900 - 1950 | PLS | > 0.99 | < 50 ppm |

Detailed Research Findings:

Studies on the application of in-situ NIR spectroscopy for monitoring polyol synthesis have demonstrated its high accuracy and reliability. For example, in the production of polypropylene (B1209903) glycol, a close analog of this compound, online NIR has been successfully used to predict the hydroxyl number with a standard error of prediction of less than 1.5 mg KOH/g when compared to traditional titration methods. metrohm.com The rapid data acquisition, typically within a minute, allows for tight control over the polymerization process, preventing the formation of undesirable byproducts and ensuring consistent product quality. azom.com Furthermore, the use of robust fiber-optic probes enables long-term, maintenance-free operation in demanding industrial environments.

Electron Nuclear Double Resonance (ENDOR) spectroscopy is a powerful magnetic resonance technique that provides detailed information about the interactions between an unpaired electron and nearby magnetic nuclei. wikipedia.org While this compound itself is not a radical and therefore not directly observable by ENDOR, the technique can be invaluable for elucidating the mechanisms of its synthesis, particularly if radical intermediates are involved.

The formation of ethers and polyols can sometimes proceed through radical pathways, especially under certain catalytic or initiation conditions. These radical intermediates are often short-lived and present in low concentrations, making them difficult to detect by conventional spectroscopic methods. ENDOR, with its high resolution and sensitivity, can be used to characterize these transient paramagnetic species. rsc.orgresearchgate.net

The core principle of ENDOR involves irradiating a sample with both microwave and radiofrequency fields in a magnetic field. wikipedia.org By monitoring changes in the electron paramagnetic resonance (EPR) signal as the radiofrequency is swept, one can obtain a spectrum of the nuclear transition frequencies. This allows for the precise measurement of hyperfine coupling constants, which describe the strength of the interaction between the unpaired electron and specific nuclei. nih.govrsc.org

Application to Mechanistic Studies of this compound Synthesis:

If the synthesis of this compound involves radical intermediates, such as alkoxy or peroxy radicals, ENDOR spectroscopy could provide the following mechanistic insights:

Identification of Radical Intermediates: By measuring the hyperfine couplings of protons and other magnetic nuclei (e.g., ¹³C, ¹⁷O) in the radical intermediate, its precise molecular structure can be determined.

Mapping of Electron Spin Density: The magnitude of the hyperfine coupling constants is directly related to the distribution of the unpaired electron's spin density across the molecule. This information is crucial for understanding the reactivity of the radical intermediate.

Probing the Local Environment: ENDOR can also provide information about the interactions of the radical intermediate with surrounding solvent molecules or catalyst surfaces, shedding light on the reaction environment.

The following interactive table presents representative hyperfine coupling constants for alcohol-related radicals that could be determined using ENDOR spectroscopy, illustrating the type of data that can be obtained for mechanistic elucidation.

| Radical Species | Nucleus | Hyperfine Coupling Constant (MHz) |

| CH₃ĊHOH | α-H | -45.9 |

| β-H | +70.3 | |

| O-H | +1.4 | |

| (CH₃)₂ĊOH | β-H | +55.2 |

| O-H | +1.2 |

Detailed Research Findings:

Applications in Chemical and Materials Science Research

Role as a Monomer in Polymer Synthesis

The bifunctional nature of 2-(2-Hydroxypropoxy)propan-1-ol (B89540), characterized by its two hydroxyl (-OH) groups, makes it a valuable monomer for step-growth polymerization. These hydroxyl groups can react with other functional groups, such as carboxylic acids or isocyanates, to form larger polymer chains. This reactivity is fundamental to its use in producing a variety of commercially significant polymers. wikipedia.orgatamanchemicals.com

This compound is a crucial dihydric alcohol, or glycol, used in the synthesis of unsaturated polyester (B1180765) resins (UPRs). aip.org UPRs are thermosetting resins produced through the polycondensation reaction of glycols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides. aip.orgresearchgate.net The resulting polyester polymer is then dissolved in a vinyl monomer, such as styrene, which allows it to be crosslinked into a rigid, three-dimensional network. aip.org

In the synthesis of UPRs, this compound is incorporated into the polyester backbone. Its inclusion is known to impart specific properties to the final resin, most notably flexibility and hydrolytic stability. gpcchem.com This makes it a preferred glycol component for applications requiring less rigidity. researchgate.netgpcchem.com The general process involves esterifying the glycol with anhydrides like maleic anhydride (B1165640) and phthalic anhydride at elevated temperatures (190-220 °C). google.com The choice and ratio of glycols and acids allow for the tailoring of the resin's final mechanical and physical properties. aip.org

| Component Type | Examples | Function in UPR Synthesis |

|---|---|---|

| Glycols (Polyhydric Alcohols) | This compound, Propylene (B89431) Glycol, Ethylene (B1197577) Glycol, Diethylene Glycol | Forms the backbone of the polyester chain; influences flexibility and resistance. aip.org |

| Unsaturated Acids/Anhydrides | Maleic Anhydride, Fumaric Acid | Provides double bonds for later crosslinking with a vinyl monomer. aip.org |

| Saturated Acids/Anhydrides | Phthalic Anhydride, Isophthalic Acid | Modifies the polymer structure and properties like hardness and chemical resistance. aip.org |

| Vinyl Monomer | Styrene, Methyl Methacrylate | Acts as a reactive diluent to reduce viscosity and crosslinks the polyester chains during curing. aip.org |

In the field of polyurethane chemistry, this compound serves as an essential building block, specifically as an initiator for the synthesis of polyols. gpcchem.comxikuichem.comskyleadchem.com Polyols are polymers with multiple hydroxyl groups that, upon reaction with diisocyanates, form polyurethanes. google.comresearchgate.net

The synthesis of polyurethane polyols often begins with an initiator molecule, like this compound, which contains active hydrogen atoms in its hydroxyl groups. This initiator reacts with epoxides, such as propylene oxide or ethylene oxide, in a ring-opening polymerization process. gpcchem.comgoogle.com The this compound molecule opens the epoxide ring and adds it to its own structure, creating a longer chain. This process continues, building a polyether polyol with hydroxyl groups at the chain ends. The resulting polyol's molecular weight and functionality can be controlled by the ratio of epoxide to initiator. These polyols are then used to produce a wide range of polyurethane materials, including flexible and rigid foams. gpcchem.comxikuichem.com

This compound is also utilized in the production of other polymer systems, most notably alkyd resins. atamanchemicals.comlanhechem.com Alkyd resins are thermoplastic polyester resins modified with the addition of fatty acids and other components. lanhechem.com They are widely used in paints and coatings.

Similar to its role in UPRs, this compound functions as the polyhydric alcohol component in the polyesterification reaction that forms the alkyd resin. rsc.org Research has explored its use in synthesizing alkyd resins from glycolyzed products of waste polyethylene (B3416737) terephthalate (B1205515) (PET), demonstrating its role in creating value-added products from recycled materials. rsc.orgresearchgate.net In these processes, PET is first depolymerized using a glycol, such as this compound, to produce difunctional glycolyzates. rsc.org These glycolyzates then serve as the hydroxyl component in the subsequent synthesis of the alkyd resin. rsc.org The properties of the final alkyd resin, such as drying time, hardness, and chemical resistance, are influenced by the structure of the glycol used. rsc.org

Function as a Reactive Diluent and Crosslinking Agent

Beyond its role as a primary monomer, this compound and its derivatives can also function as reactive diluents and crosslinking agents. A reactive diluent is a substance that lowers the viscosity of a resin system and becomes part of the crosslinked polymer network through its own reactive groups. This dual function is critical for improving the processability and performance of various thermosetting systems.

In epoxy resin systems, high viscosity can be a significant challenge for processing and application. While non-reactive diluents can lower viscosity, they often compromise the mechanical and thermal properties of the cured material. Reactive diluents are therefore preferred. Glycols and their derivatives can be used to modify epoxy resins, improving toughness and reducing brittleness. mdpi.com

Research has shown that derivatives of this compound, such as dipropylene glycol dibenzoate (DPGDB), can be used as a plasticizer to modify diglycidyl ether of bisphenol A (DGEBA) based epoxy resins. researchgate.net In one study, the addition of DPGDB improved the crosslinking density of the epoxy system. researchgate.net This modification led to a significant increase in the strain at failure, enhancing the material's toughness while preserving its mechanical strength. researchgate.net

| Property | Modification Level | Reported Finding |

|---|---|---|

| Storage Modulus | 10% DPGDB | Increased by 7.54% due to improved crosslinking density. researchgate.net |

| Loss Modulus | 10% DPGDB | Increased by 12.24%. researchgate.net |

| Flexural Strength | 5% DPGDB | Increased by 21%. researchgate.net |

| Strain at Failure | 10% DPGDB | Improved by 312.74%, indicating significantly enhanced toughness. researchgate.net |

In polyurethane elastomers, the hard segments, formed by the reaction of diisocyanates and chain extenders like glycols, act as physical crosslinks within the soft segment matrix derived from the polyol. researchgate.net The use of a chain extender like this compound increases the hard segment content, which can lead to higher modulus and tensile strength. researchgate.net

Advanced Solvent Applications in Chemical Processes

The efficacy of this compound as a solvent is attributed to its high boiling point, low volatility, and excellent solvency power. patsnap.com It is fully miscible with water and a variety of organic solvents, which makes it a highly adaptable medium for chemical reactions and separation processes. atamanchemicals.comnus.edu.sg

The molecular structure of this compound, containing both hydrophilic hydroxyl groups and a more lipophilic ether backbone, enables it to dissolve a broad spectrum of polar and non-polar compounds. epchems.com This characteristic is particularly advantageous in organic synthesis, where it can serve as a reaction medium, facilitating the interaction of diverse reactants.

Key Research Findings:

High-Temperature Reaction Medium: Due to its high boiling point (approximately 230-240°C) and chemical stability, it is employed as a medium for chemical syntheses that require elevated temperatures. nus.edu.sgatamankimya.comatamanchemicals.com

Enhanced Solubility: It is effective in solubilizing active pharmaceutical ingredients (APIs) that have poor solubility in other common solvents, which can enhance their bioavailability and therapeutic efficacy in drug formulation research. epchems.com

Reaction Intermediate: Beyond its role as a solvent, it serves as a reactive intermediate in the synthesis of various chemical products, including plasticizers, unsaturated polyester resins, and polyurethane polyols. atamanchemicals.comwikipedia.orgunivarsolutions.com Its two hydroxyl groups are primary reactive sites for esterification and etherification reactions. atamankimya.com

Below is a table detailing some of the key physical properties of Dipropylene Glycol that contribute to its solvating power.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| Boiling Point | ~232 °C |

| Flash Point | 127 - 128 °C |

| Specific Gravity (20/20°C) | 1.020 – 1.025 |

| Viscosity (25°C) | 75 - 100 cP |

| Water Solubility | Completely Miscible |

Data compiled from multiple sources. nus.edu.sgunivarsolutions.commanalipetro.comniranchemical.com

The selective solvency of this compound is utilized in various extraction and separation technologies. Its ability to preferentially dissolve certain types of molecules allows for their isolation from complex mixtures.

A notable application is in the extraction of aromatic hydrocarbons from aliphatic hydrocarbon mixtures, such as in fractions from catalytic reforming of naphtha. atamanchemicals.comresearchgate.net Research has demonstrated that Dipropylene Glycol exhibits good solvation power and selectivity for aromatics, enabling the production of a high-purity raffinate. researchgate.net It is also used as an additive in extractors to aid in these separation processes. atamanchemicals.com

Utilization in Functional Fluids and Industrial Formulations (Chemical Basis)

This compound is a key ingredient in a variety of functional fluids and industrial formulations due to its favorable physical and chemical properties, including high viscosity, a high boiling point, and lubricity. atamankimya.com

The chemical basis for the use of this compound in hydraulic fluids and machining oils lies in its combination of lubricity, viscosity, and ability to act as a coupling agent.

Hydraulic Fluids: It is a component of fire-resistant water-glycol hydraulic fluids. allhdi.commachinerylubrication.com The water content provides fire resistance through the smothering effect of steam upon vaporization, while the glycol component provides viscosity, lubricity, and freeze-point depression. machinerylubrication.com Its role as a solvent and coupling agent ensures that the various additives in the fluid remain in a stable solution. manalipetro.com

Machining and Cutting Oils: In metalworking, it is used as an ingredient in cutting oils. atamanchemicals.comregenthebody.com Its lubricating properties reduce friction between the cutting tool and the workpiece, while its high heat capacity helps to dissipate heat generated during the machining process. Its solvency also helps to keep the cutting area clean by washing away metal chips and fines.

In surfactant and dispersant systems, this compound functions primarily as a solvent, co-solvent, and coupling agent. manalipetro.com Its amphiphilic nature, with both polar and non-polar characteristics, allows it to stabilize mixtures of substances with different polarities, such as oil and water. epchems.com

This property is leveraged in formulations for industrial soaps and pigment dispersions. atamanchemicals.comgoogle.com In aqueous pigment formulations, it acts as a flow improver and helps to disperse the pigment particles evenly throughout the medium, preventing flocculation and ensuring a stable, uniform product. epchems.comgoogle.com A patent for such formulations indicates that a content of 10 to 30% by weight of dipropylene glycol results in very favorable viscosity, even at low temperatures. google.com It also serves as a carrier and dispersant for fragrances and essential oils in various products. atamanchemicals.com

Environmental Fate, Transport, and Remediation of 2 2 Hydroxypropoxy Propan 1 Ol

Biodegradation Pathways and Kinetics

2-(2-Hydroxypropoxy)propan-1-ol (B89540) is readily biodegradable, a characteristic it shares with other glycol ethers. shell.com The degradation process can occur under both aerobic and anaerobic conditions, involving various microbial pathways.

Aerobic Degradation:

Under aerobic conditions, microorganisms utilize this compound as a source of carbon and energy. The degradation pathway for propylene (B89431) glycol ethers generally involves the oxidation of the terminal alcohol groups. nih.gov For the β-isomer of propylene glycol ethers, the primary metabolic pathway involves oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to form an alkoxy propionic acid metabolite. researchgate.net Studies on the aerobic degradation of the related compound propylene glycol have identified 1-hydroxy-2-propanone as a major intermediate. dtic.mil Further oxidation can lead to the formation of pyruvate, which can then enter the citric acid cycle. dtic.mil Research on tripropylene (B76144) glycol, a larger propylene glycol ether, has shown the formation of metabolites with single or double terminal aldehyde or ketone groups. nih.govresearchgate.net It is plausible that the aerobic degradation of this compound follows a similar pathway, involving initial oxidation of one or both of its hydroxyl groups.

Anaerobic Degradation:

In the absence of oxygen, this compound can also be biodegraded. The anaerobic decomposition of the related compound propylene glycol is believed to proceed through an initial disproportionation reaction, yielding equimolar amounts of propionate (B1217596) and n-propanol. nih.gov Following this, the n-propanol is oxidized to propionate, which is then further metabolized. nih.gov This process ultimately leads to the production of methane (B114726) and carbon dioxide under methanogenic conditions. nih.gov It is anticipated that the anaerobic degradation of this compound would involve similar initial steps of alcohol oxidation and ether cleavage, although the specific intermediates have not been fully elucidated.

A variety of microorganisms have been shown to metabolize glycol ethers. For instance, Pseudomonas species have been identified as key players in the degradation of propylene glycol in soil. nih.govresearchgate.net Corynebacterium sp. have also been shown to assimilate dipropylene glycol monoethyl and monomethyl ethers. nih.gov The metabolism of these compounds often involves enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the initial oxidative steps. nih.govresearchgate.net The efficiency of microbial degradation can be influenced by environmental factors such as temperature, nutrient availability (nitrogen and phosphorus), and the presence of a suitable microbial population. dtic.milnih.govresearchgate.net

Environmental Distribution and Persistence

The physical and chemical properties of this compound, particularly its high water solubility and low vapor pressure, dictate its distribution and persistence in the environment.

Due to its complete miscibility with water and low octanol-water partition coefficient (Log Kow), this compound is expected to be highly mobile in soil and water. atamankimya.com It has a low potential for adsorption to soil particles and sediment, meaning it is likely to remain in the aqueous phase and can potentially leach into groundwater. However, its rapid biodegradation in both soil and water limits its persistence and the extent of its migration. The half-life of propylene glycol in water is estimated to be 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. alberta.ca

| Property | Value | Implication for Environmental Mobility |

|---|---|---|

| Water Solubility | Miscible | High mobility in water; potential for groundwater contamination. |

| Vapor Pressure | Low | Low tendency to volatilize from water or soil surfaces. |

| Log Kow | Low | Low potential for bioaccumulation and adsorption to organic matter in soil and sediment. |

Given its low vapor pressure, significant partitioning of this compound to the atmosphere is not expected. However, any that does enter the atmosphere is anticipated to be degraded through photo-oxidation. The primary atmospheric degradation pathway for volatile organic compounds like glycol ethers is reaction with hydroxyl (OH) radicals. ucr.edu While specific degradation products for this compound have not been detailed in the available literature, studies on the photo-oxidation of propylene in the presence of nitrogen oxides have shown the formation of propylene glycol 1,2-dinitrate. researchgate.net It is plausible that atmospheric degradation of this compound would lead to the formation of smaller oxygenated compounds. The atmospheric lifetime is expected to be relatively short due to these rapid photochemical reactions. ucr.edu

Approaches to Environmental Remediation and Waste Management

In the event of environmental contamination with this compound, several remediation and waste management strategies can be employed.

Bioremediation:

Given its ready biodegradability, bioremediation is a primary approach for cleaning up sites contaminated with this compound. nih.gov

Enhanced Bioremediation: This involves stimulating the activity of naturally occurring microorganisms by adding nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen or nitrate). nih.govresearchgate.net This can accelerate the degradation process in both soil and groundwater.

Bioaugmentation: In cases where the indigenous microbial population is insufficient, the introduction of specific microbial strains known to degrade glycol ethers can be considered.

In-Situ Chemical Oxidation (ISCO):

ISCO is a remediation technique that involves injecting chemical oxidants into the subsurface to destroy contaminants. wikipedia.orgepa.govepa.govclu-in.org This method can be effective for treating source zones with higher concentrations of contamination. Common oxidants used for this purpose include:

Fenton's Reagent (Hydrogen Peroxide and Iron Catalyst): Generates highly reactive hydroxyl radicals that can rapidly oxidize organic compounds.

Permanganate (B83412) (Potassium or Sodium): A strong oxidant that can be effective in a variety of subsurface conditions.

Persulfate: Can be activated to form sulfate (B86663) radicals, which are also powerful oxidizing agents.

Physical and Other Remediation Methods:

Pump-and-Treat: This conventional method involves extracting contaminated groundwater and treating it above ground using various technologies, such as activated carbon adsorption or advanced oxidation processes. vertasefli.co.uk

Soil Washing: For contaminated soils, this ex-situ technique involves washing the soil with a liquid to separate and remove the contaminants. vertasefli.co.uk

| Remediation Technology | Description | Applicability |

|---|---|---|

| Enhanced Bioremediation | Stimulation of indigenous microorganisms by adding nutrients and electron acceptors. | Soil and groundwater with low to moderate concentrations. |

| In-Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants (e.g., Fenton's reagent, permanganate) to destroy contaminants in place. | Source zones with higher contaminant concentrations in soil and groundwater. |

| Pump-and-Treat | Extraction of contaminated groundwater for above-ground treatment. | Containment of plumes and treatment of extracted water. |

| Soil Washing | Ex-situ treatment of excavated soil to remove contaminants. | Highly contaminated soil that can be excavated. |

Waste Management:

Proper waste management practices are crucial to prevent environmental contamination. Industrial waste containing this compound should be handled and disposed of in accordance with local, state, and federal regulations. Treatment of industrial wastewater containing this compound can be achieved through biological wastewater treatment plants, where it is effectively biodegraded.

Wastewater Treatment Strategies for Glycol-Containing Effluents

Wastewater containing glycols, such as this compound, requires effective treatment to prevent environmental contamination. Improper disposal of glycol-containing effluents can harm aquatic ecosystems by depleting dissolved oxygen levels as the compounds biodegrade. redriver.team A variety of biological and chemical treatment strategies have been developed to manage these effluents.

Biological Treatment:

Biological methods are widely used and are effective due to the biodegradable nature of many glycols. researchgate.netcdc.gov These processes utilize microorganisms to break down the organic compounds into less harmful substances like water and carbon dioxide. membranechemicals.com

Activated Sludge Process: This is a common aerobic treatment method where wastewater is aerated in a tank with a high concentration of microorganisms (activated sludge). Studies on related compounds like propylene glycol have shown high removal efficiencies. For instance, a study on the biological removal of propylene glycol using an activated sludge process demonstrated significant removal, with efficiency dependent on the hydraulic retention time. researchgate.net Propylene glycol is considered to be readily biodegradable in both liquid and soil environments after a brief adaptation period for the microorganisms. researchgate.net

Table 1: Propylene Glycol Removal Efficiency in an Activated Sludge Bioreactor researchgate.net

| Hydraulic Retention Time (Hours) | Average Removal Efficiency (%) |

|---|---|

| 18 | 98.6 |

| 12 | 97.1 |

| 8 | 86.4 |

| 4 | 62.2 |

Anaerobic Digestion: Anaerobic processes, which operate in the absence of oxygen, are also a viable treatment option, particularly for high-strength industrial wastewater. nih.gov Up-flow Anaerobic Sludge Bed (UASB) reactors have been successfully used to treat wastewater contaminated with propylene glycol, achieving high removal of chemical oxygen demand (COD) and producing biogas. nih.gov Research has shown that anaerobic systems can provide effective treatment for wastewaters with high organic loading rates, such as those containing deicing fluids. nih.gov

Advanced Oxidation Processes (AOPs):

For effluents containing refractory, toxic, or non-biodegradable materials, Advanced Oxidation Processes (AOPs) are a suitable chemical treatment alternative. membranechemicals.com AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. membranechemicals.comnetsolwater.com

Common AOPs for glycol-containing effluents include:

Ozonation (O₃): Ozone is a powerful oxidizing agent that can directly react with organic compounds or produce hydroxyl radicals. scispace.com The effectiveness of ozonation can be influenced by factors such as pH, with alkaline conditions often improving removal efficiency. scispace.com

UV/H₂O₂: This process combines ultraviolet (UV) radiation with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. netsolwater.com

UV/O₃: The combination of UV light and ozone can enhance the production of hydroxyl radicals, leading to more effective degradation of pollutants. netsolwater.comresearchgate.net

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (typically Fe²⁺) to produce hydroxyl radicals. netsolwater.comresearchgate.net The photo-Fenton process enhances this reaction with the use of UV light. netsolwater.com

Studies on related glycol ethers have demonstrated the efficacy of these methods. For example, research on the degradation of propylene glycol methyl ether acetate (B1210297) (PGMEA) showed that a UV/O₃ process was highly effective. researchgate.net

Table 2: Decomposition of PGMEA using various AOPs after 60 minutes at pH 10.0 researchgate.net

| Advanced Oxidation Process (AOP) | Decomposition Percentage (%) |

|---|---|

| O₃ | 62.4 |

| UV/O₃ | 100 |

| O₃/H₂O₂ | 90 |

| UV/H₂O₂ | 54 |

Sustainable Disposal Practices

Sustainable disposal of this compound and related glycols is crucial to prevent environmental harm and ensure regulatory compliance. redriver.teamepchems.com The primary goals are to minimize waste, prevent pollution of soil and water, and recover valuable resources where possible. redriver.teamethicalshift.com

Best Practices for Disposal:

Avoid Drain Disposal: Glycols, especially in large quantities or when contaminated with other substances like heavy metals or oils, should never be poured down drains, into sewers, or onto the ground. redriver.teamclearwatershelton.com This practice can overwhelm wastewater treatment plants, deplete oxygen in water bodies, contaminate groundwater, and lead to legal penalties. redriver.teamclearwatershelton.comguidechem.com

Waste Classification: The first step in proper disposal is to determine if the glycol waste is pure or contaminated. redriver.team While pure this compound has low toxicity, used or contaminated glycol may be classified as hazardous waste, necessitating more stringent disposal protocols. clearwatershelton.comjmnspecialties.com Users should consult the Safety Data Sheet (SDS) and local environmental regulations to determine the correct waste classification. guidechem.com

Recycling and Reuse: Recycling is a preferred sustainable option. redriver.teamethicalshift.com Used glycol can often be reprocessed and purified for reuse in the same or different applications. ethicalshift.comguidechem.com Some initiatives, like closed-loop recycling programs, facilitate the recovery and reuse of glycols from industrial processes. ethicalshift.com Another approach involves converting the glycol into other useful chemicals. ethicalshift.com

Certified Waste Disposal: When recycling is not feasible, the waste must be managed by a licensed and approved waste disposal facility. clearwatershelton.comjmnspecialties.com These facilities are equipped to handle chemical waste in an environmentally sound manner, which may involve treatment, neutralization, or incineration. clearwatershelton.comjmnspecialties.com It is the responsibility of the waste generator to ensure that disposal is carried out in accordance with all federal, state, and local regulations. jmnspecialties.com

Container Management: Waste glycol should be stored in sturdy, leak-proof, and clearly labeled containers. redriver.teamjmnspecialties.com Empty containers may still retain product residues and should be handled according to the same precautions as the product itself. jmnspecialties.com

Table 3: Summary of Sustainable Disposal Practices for Glycol Waste

| Practice | Rationale | Reference |

|---|---|---|

| Do Not Pour Down Drain | Prevents contamination of water systems, protects aquatic life, and avoids disruption of wastewater treatment facilities. | redriver.teamclearwatershelton.com |

| Recycle and Reuse | Conserves resources, reduces waste, and minimizes environmental impact. Glycol can be purified or converted into other chemicals. | ethicalshift.comguidechem.com |

| Use Certified Disposal Services | Ensures waste is treated, neutralized, or incinerated in compliance with environmental laws, especially for contaminated or hazardous glycol waste. | redriver.teamclearwatershelton.comjmnspecialties.com |

| Proper Labeling and Storage | Prevents accidental spills and ensures safe handling and transport to a disposal facility. | redriver.teamjmnspecialties.com |

| Follow Regulations | Ensures compliance with local, state, and federal environmental protection laws to avoid fines and legal liability. | jmnspecialties.com |

Theoretical and Computational Investigations of 2 2 Hydroxypropoxy Propan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and reactivity. These calculations offer a fundamental understanding of the molecule's intrinsic properties.

The electronic structure of 2-(2-hydroxypropoxy)propan-1-ol (B89540), a primary isomer of dipropylene glycol, dictates its chemical behavior. wikipedia.orgatamanchemicals.com Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule. Key aspects of its electronic structure include the high electronegativity of the three oxygen atoms (two hydroxyl and one ether), which leads to a non-uniform charge distribution and a significant molecular dipole moment. This inherent polarity is fundamental to its properties as a solvent.

Reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies lower reactivity. For a molecule like this compound, the lone pairs of electrons on the oxygen atoms are expected to be major contributors to the HOMO, making them sites for electrophilic attack. Conversely, the LUMO is likely distributed around the antibonding orbitals, particularly those associated with the polar C-O and O-H bonds.

While specific, in-depth quantum chemical studies on this particular isomer are not widely available in public literature, general computed molecular properties provide a foundational dataset.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H14O3 | nist.govalfa-chemistry.com |

| Molecular Weight | 134.17 g/mol | nist.govalfa-chemistry.com |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Topological Polar Surface Area | 58.9 Ų | nih.gov |

| LogP (Octanol/Water Partition Coefficient) | -1.07 | nih.gov |

Commercial dipropylene glycol is a mixture of three linear isomers. wikipedia.orgatamanchemicals.comacs.org Quantum mechanical calculations are essential for determining the relative stability of these isomers and the conformational landscape of each. The three principal isomers are:

this compound

1-(2-Hydroxypropoxy)propan-2-ol

4-Oxa-2,6-heptandiol (also known as 1,1'-Oxybis(2-propanol))

| Isomer Name | CAS Number | Structure |

|---|---|---|

| This compound | 106-62-7 | CH₃CH(OH)CH₂OCH(CH₃)CH₂OH |

| 1-(2-Hydroxypropoxy)propan-2-ol | 108-61-2 | CH₃CH(OH)CH₂OCH₂CH(OH)CH₃ |

| 4-Oxa-2,6-heptandiol (1,1'-Oxybis(2-propanol)) | 110-98-5 | (CH₃CH(OH)CH₂)₂O |